

# Fipravirimat: A Comparative Analysis of Cross-Resistance with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Fipravirimat** (also known as GSK3640254 or BMS-986197) is a second-generation HIV-1 maturation inhibitor that was under clinical development by ViiV Healthcare and GSK.[1] The drug targets the final stages of the viral lifecycle, specifically the cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[1][2][3] Although its development was discontinued in early 2023, understanding its cross-resistance profile remains crucial for the development of future maturation inhibitors and for comprehending HIV-1 resistance mechanisms.[1] This guide provides a comparative analysis of **fipravirimat**'s cross-resistance with other antiretroviral (ARV) classes, supported by available experimental data and detailed methodologies.

### **Mechanism of Action of Maturation Inhibitors**

**Fipravirimat**, like other maturation inhibitors, functions by binding to the viral Gag polyprotein. This binding event specifically inhibits the cleavage of the capsid precursor protein (p25) into the mature capsid protein (p24) and the spacer peptide 1 (SP1).[4][5] This disruption of the final step in the Gag processing cascade leads to the production of immature, non-infectious virions. [3][5]





Click to download full resolution via product page

HIV-1 Maturation Pathway and **Fipravirimat**'s Mechanism of Action.

## **Cross-Resistance Profile of Fipravirimat**

A key aspect of any new antiretroviral is its activity against viral strains that are already resistant to existing drugs. As **fipravirimat** belongs to a distinct class of ARVs, it was anticipated to have a low potential for cross-resistance with other classes such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse



transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).

## **Quantitative Analysis of Antiviral Activity**

A pivotal study by Dicker et al. in 2022 provided a detailed virological profile of **fipravirimat** (GSK3640254).[2][4][6] The study evaluated the in vitro antiviral activity of **fipravirimat** against a panel of HIV-1 clinical isolates and site-directed mutants carrying Gag polymorphisms that conferred resistance to earlier-generation maturation inhibitors.

The findings from this study are summarized in the table below. **Fipravirimat** demonstrated potent activity against a broad range of HIV-1 strains, including those with polymorphisms that reduced the susceptibility to the first-generation maturation inhibitor, bevirimat.[2][4]

| HIV-1 Strain/Mutant                                                                  | Drug Class<br>Resistance | Fipravirimat<br>(GSK3640254)<br>EC50 Fold Change* | Reference              |
|--------------------------------------------------------------------------------------|--------------------------|---------------------------------------------------|------------------------|
| Wild-Type (Reference)                                                                | -                        | 1.0                                               | Dicker et al., 2022    |
| Panel of Clinical Isolates (Subtypes A, B, C, CRF01_AE)                              | Varies                   | Mean EC50 of 9 nM                                 | Dicker et al., 2022[6] |
| Site-Directed Mutants<br>with Gag<br>Polymorphisms (e.g.,<br>V362I, V370A)           | Maturation Inhibitor     | Retained potent activity                          | Dicker et al., 2022[5] |
| Gag A364V Mutant                                                                     | Maturation Inhibitor     | Reduced susceptibility<br>(EC50 = 143 nM)         | Dicker et al., 2022[5] |
| Data presented is a summary. For complete dataset, refer to the primary publication. |                          |                                                   |                        |



Note: The primary resistance mutation identified for **fipravirimat** is the Gag A364V substitution, which emerged both in cell culture resistance selection studies and in a Phase IIa clinical trial. [2][6]

## **Experimental Protocols**

The evaluation of **fipravirimat**'s antiviral activity and resistance profile involved standard in vitro assays. The general methodologies are outlined below.

## **Antiviral Susceptibility Assay (Phenotypic Assay)**

A common method to determine the susceptibility of HIV-1 to an antiviral agent is the use of a cell-based assay with a reporter gene, such as luciferase.



Click to download full resolution via product page

Workflow for a Luciferase-Based HIV-1 Antiviral Susceptibility Assay.

### **Detailed Methodology:**

- Virus Production: Recombinant HIV-1 strains, including wild-type and those with specific resistance mutations, are generated by transfecting proviral DNA into producer cells (e.g., 293T cells).[7] The supernatant containing the virus is then harvested.
- Cell Culture: Target cells permissive to HIV-1 infection and engineered to express a reporter gene (e.g., TZM-bl cells containing a luciferase gene under the control of the HIV-1 LTR) are seeded in 96-well plates.[8][9]
- Drug Dilution: Fipravirimat and other reference antiretrovirals are serially diluted to create a range of concentrations.



- Infection: The target cells are pre-incubated with the drug dilutions before the addition of the virus.
- Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow for viral entry, replication, and expression of the reporter gene.[9]
- Data Acquisition: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[8][9]
- Data Analysis: The 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration. The fold change in EC50 for a mutant virus is determined by dividing its EC50 by the EC50 of the wild-type virus.

### **Resistance Selection Studies**

To identify potential resistance mutations, HIV-1 is cultured in the presence of escalating concentrations of the investigational drug over an extended period.

### Methodology:

- Initial Culture: Wild-type HIV-1 is cultured in a permissive cell line (e.g., MT-2 cells) in the
  presence of a low concentration of fipravirimat.
- Serial Passage: As the virus replicates, the supernatant is passaged to fresh cells with gradually increasing concentrations of the drug.
- Monitoring: Viral replication is monitored at each passage, typically by measuring p24 antigen levels in the culture supernatant.
- Genotypic Analysis: Once the virus demonstrates reduced susceptibility to the drug (i.e., it can replicate at higher concentrations), the viral RNA is extracted, and the Gag gene is sequenced to identify mutations that have been selected.

### Conclusion



**Fipravirimat** demonstrated a promising in vitro profile with potent activity against a wide range of HIV-1 isolates, including those with polymorphisms that confer resistance to earlier maturation inhibitors. Its novel mechanism of action suggests a lack of cross-resistance with existing antiretroviral classes. However, the emergence of the Gag A364V mutation, which confers reduced susceptibility to **fipravirimat**, highlighted a potential pathway for resistance. While the clinical development of **fipravirimat** has been halted, the data gathered from its preclinical and clinical studies provide valuable insights for the continued development of maturation inhibitors as a potential new class of antiretroviral therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fipravirimat | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. HIV-1 Maturation Eric Freed [grantome.com]
- 4. journals.asm.org [journals.asm.org]
- 5. GSK3640254 IS A NOVEL MATURATION INHIBITOR WITH AN OPTIMIZED VIROLOGY PROFILE [natap.org]
- 6. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- To cite this document: BenchChem. [Fipravirimat: A Comparative Analysis of Cross-Resistance with Other Antiretrovirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860366#cross-resistance-studies-between-fipravirimat-and-other-antiretrovirals]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com